molecular formula C11H18N4O2 B1517814 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one CAS No. 1156075-58-9

2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one

Cat. No. B1517814
CAS RN: 1156075-58-9
M. Wt: 238.29 g/mol
InChI Key: BYKOJYWWZVQXCU-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one, also known as 4-Amino-1H-pyrazole-1-ethanone, is a novel small-molecule compound with potential therapeutic applications in the field of medicinal chemistry. It has been studied for its potential to act as an inhibitor of enzymes involved in the regulation of cell signaling pathways, as well as its ability to modulate the activity of certain receptors. 4-Amino-1H-pyrazole-1-ethanone has been found to possess anti-inflammatory, anti-cancer, and anti-fungal properties.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

Research has explored the synthesis and biological activity of pyrazole-based heterocyclic compounds, similar to the compound . These studies have identified compounds with selective inhibitory activities against various enzymes, such as urease, β-glucuronidase, phosphodiesterase, and butyrylcholinesterase, suggesting potential applications in treating conditions associated with enzyme hyperactivity (Harit et al., 2012).

Antimicrobial Applications

Another area of interest is the antimicrobial potential of new pyrazole derivatives. Research on compounds containing the pyrazole moiety has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, highlighting the potential for developing new antimicrobial agents (Raju et al., 2016).

Material Science and Catalysis

The compound has also been implicated in materials science and catalysis research. Studies have investigated the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, demonstrating the structural versatility and potential utility of pyrazole-based compounds in designing new materials with specific optical and electronic properties (Xu et al., 2012).

Optical and Electronic Properties

Further research into the optical and electronic properties of trisheterocyclic systems with electron-donating amino groups, including morpholine (which is part of the compound ), has provided insights into the impact of these structures on thermal, redox, and emission properties. This research could inform the development of new materials for electronic and photonic applications (Palion-Gazda et al., 2019).

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-4-14(5-9(2)17-8)11(16)7-15-6-10(12)3-13-15/h3,6,8-9H,4-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKOJYWWZVQXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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